2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
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Description
2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H18F3N5O2S and its molecular weight is 449.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole core have been reported to exhibit potent inhibitory activities against cancer cell lines
Mode of Action
Compounds with similar structures have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that this compound might interact with its targets to disrupt their normal function, leading to cell death.
Result of Action
Based on the potential induction of apoptosis, it can be inferred that the compound may lead to cell death, specifically in cancer cells .
Biological Activity
The compound 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide (CAS Number: 921580-17-8) is a heterocyclic compound with potential pharmacological applications. Its structure includes a triazole ring and various functional groups that may influence its biological activity. This article reviews the biological activity of this compound based on available research findings and case studies.
The molecular formula of the compound is C17H18N6O2S, with a molecular weight of 402.5 g/mol . The presence of sulfur and nitrogen in its structure suggests potential interactions with biological macromolecules such as proteins and nucleic acids.
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₈N₆O₂S |
Molecular Weight | 402.5 g/mol |
CAS Number | 921580-17-8 |
The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors in biological systems. It is known to exhibit:
- Hydrogen bonding : The compound can act as both a hydrogen bond donor and acceptor, facilitating interactions with target biomolecules.
- Enzyme inhibition : Similar compounds have demonstrated enzyme inhibitory effects, which could be relevant in therapeutic contexts.
Pharmacological Activities
Research indicates that compounds with similar structures exhibit diverse pharmacological activities, including:
- Anticancer Activity : Studies have shown that imidazole derivatives can exhibit cytotoxic effects against various tumor cell lines. The specific compound's effectiveness against cancer cells remains to be fully elucidated but shows promise based on structural analogs.
- Antimicrobial Effects : Compounds containing triazole rings are often evaluated for their antimicrobial properties. Preliminary studies suggest that this compound may possess significant antibacterial and antifungal activities.
- Anti-inflammatory Properties : Inflammation is a common pathway in many diseases; thus, compounds with anti-inflammatory properties are of great interest. The thioacetamide moiety may enhance these effects.
Case Studies
-
Cytotoxicity Against Tumor Cell Lines :
- A study evaluated the cytotoxic effects of similar imidazole derivatives on human cancer cell lines. Results indicated varying levels of cytotoxicity, suggesting that structural modifications can significantly impact activity .
- Antimicrobial Testing :
- Inhibition of Enzymatic Activity :
Properties
IUPAC Name |
2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N5O2S/c1-30-14-8-6-13(7-9-14)27-10-11-28-18(27)25-26-19(28)31-12-17(29)24-16-5-3-2-4-15(16)20(21,22)23/h2-9H,10-12H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZQUCMWEUKYIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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